3-Bromo-5-(pentafluorosulfur)aniline
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Overview
Description
3-Bromo-5-(pentafluorosulfur)aniline: is an organic compound with the molecular formula C6H5BrF5NS It is a halogenated aniline derivative, characterized by the presence of a bromine atom at the third position and a pentafluorosulfur group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 3-Bromo-5-(pentafluorosulfur)aniline may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(pentafluorosulfur)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and pentafluorosulfur groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-5-(pentafluorosulfur)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine: Its unique structure may contribute to the development of drugs with specific biological activities, such as anticancer or antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pentafluorosulfur)aniline involves its interaction with specific molecular targets and pathways. The bromine and pentafluorosulfur groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
- 3-Bromo-5-(trifluoromethyl)aniline
- 3-Bromo-5-(difluoromethyl)aniline
- 3-Bromo-5-(chloromethyl)aniline
Comparison: Compared to these similar compounds, 3-Bromo-5-(pentafluorosulfur)aniline is unique due to the presence of the pentafluorosulfur group. This group imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. The pentafluorosulfur group also enhances the compound’s stability and resistance to degradation, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
3-bromo-5-(pentafluoro-λ6-sulfanyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF5NS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCROKBUNMALNHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF5NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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